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L-5-Methyluridine -

L-5-Methyluridine

Catalog Number: EVT-15277687
CAS Number:
Molecular Formula: C10H14N2O6
Molecular Weight: 258.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-5-Methyluridine is classified as a pyrimidine nucleoside. It is an endogenous compound found in human biological fluids and is primarily associated with tRNA modifications. The presence of this nucleoside in various organisms highlights its importance in cellular metabolism and gene expression regulation. L-5-Methyluridine is synthesized through post-transcriptional modification processes involving specific methyltransferases such as TRMT2A and TRMT2B in mammals, and Trm2 in yeast .

Synthesis Analysis

Methods and Technical Details

The synthesis of L-5-Methyluridine can be achieved through various chemical pathways. One notable method involves the use of D-glucose as a starting material, which is converted into 1,2-isopropylidene-α-D-ribofuranose. This intermediate undergoes further reactions to yield L-5-Methyluridine. The industrial production often utilizes thermostable enzymes from thermophilic bacteria, such as Bacillus stearothermophilus, which facilitates the conversion of ribonucleosides through enzymatic reactions involving nucleoside phosphorylases .

Another synthesis route includes the treatment of 5-methyluridine with alkali metal hydroxides to form derivatives like 5'-mesyl-2',3'-anhydro-5-methyluridine. This reaction typically requires polar solvents and specific organic bases to optimize yields .

Molecular Structure Analysis

Structure and Data

The molecular formula of L-5-Methyluridine is C10H14N2O6C_{10}H_{14}N_{2}O_{6}, with a molecular weight of approximately 258.23 g/mol. Its structure comprises a ribose sugar linked to a thymine base, characterized by the methyl group at the C5 position. The compound appears as a white powder with a melting point between 183°C and 184°C and shows slight solubility in methanol and water when sonicated .

PropertyValue
Molecular FormulaC10H14N2O6C_{10}H_{14}N_{2}O_{6}
Molecular Weight258.23 g/mol
Melting Point183-184 °C
Density1.576 g/cm³
SolubilitySlightly soluble in methanol; sparingly soluble in water
Chemical Reactions Analysis

Reactions and Technical Details

L-5-Methyluridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions are hydrochloric acid, sulfuric acid, and acetic chloride, typically conducted in methanol as a solvent. A significant reaction pathway involves the conversion of L-5-Methyluridine to 2’,3’-didehydro-3’-deoxythymidine (d4T), which has applications in HIV treatment.

Mechanism of Action

Process and Data

The mechanism of action for L-5-Methyluridine primarily involves its role as a methyl donor during RNA modification processes. The methylation at the C5 position enhances the stability and functionality of tRNA by affecting base stacking interactions and secondary structure formation . In yeast, this modification is catalyzed by Trm2 methyltransferase, while in mammals, TRMT2A and TRMT2B are responsible for this critical process . This methylation has implications for RNA stability, transcriptional regulation, and translational efficiency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-5-Methyluridine exhibits several notable physical properties:

  • Appearance: White powder
  • Melting Point: 183-184 °C
  • Density: Approximately 1.576 g/cm³
  • Solubility: Slightly soluble in methanol; sparingly soluble in water
  • pH: Approximately 9.7
  • pKa: Estimated at 9.55

These properties indicate that L-5-Methyluridine can be stored at room temperature away from light to maintain its stability .

Applications

Scientific Uses

L-5-Methyluridine has significant applications in scientific research:

  1. RNA Modification Studies: It serves as a crucial marker for understanding post-transcriptional modifications in RNA molecules.
  2. Cancer Research: Studies indicate that L-5-Methyluridine may enhance the antitumor activity of chemotherapeutic agents like 5-fluorouracil, suggesting its potential role in cancer treatment strategies .
  3. Biomarker Development: As a degradation product of tRNA, it has been investigated as a urinary biomarker for colorectal cancer diagnosis .
  4. Enzyme Activity Characterization: It is utilized to characterize various enzymes involved in nucleotide metabolism.

The diverse functions and applications of L-5-Methyluridine underscore its importance within molecular biology and medicinal chemistry contexts .

Epitranscriptomic Significance of L-5-Methyluridine in RNA Biology

Role in Post-Transcriptional RNA Modification Networks

L-5-Methyluridine (m⁵U) is a conserved pyrimidine modification catalyzed by site-specific RNA methyltransferases across all domains of life. In Escherichia coli, TrmA methylates uridine at position 54 (U54) in the T-arm of tRNAs, while RumA targets specific stem-loop structures in 23S rRNA [1] [7]. Eukaryotes employ orthologs like TRMT2A/TRMT2B in humans and Trm2p in Saccharomyces cerevisiae, which exhibit substrate specificity for tRNAs and non-coding RNAs [10] [6]. This modification occurs co-transcriptionally and requires enzyme recognition of RNA secondary/tertiary structures, such as the T-loop motif in tRNAs, ensuring precise spatial and temporal deposition [1].

Advanced detection methodologies have revealed the scope of m⁵U’s functions. Fluorouracil-Induced Catalytic Crosslinking Sequencing (FICC-Seq) identified m⁵U sites in human transcripts, linking them to diseases like breast cancer and systemic lupus erythematosus [10]. Computational tools like Deep-m5U and GRUpred-m5U leverage deep learning to predict m⁵U sites with >95% accuracy by integrating sequence-derived features (e.g., pseudo-k-tuple nucleotide composition) and physicochemical properties [2] [5]. These approaches circumvent limitations of antibody-based techniques (e.g., miCLIP-Seq), which suffer from specificity constraints [6].

Table 1: Key Enzymes Catalyzing m⁵U Formation

OrganismEnzymeRNA TargetsBiological Impact
E. coliTrmAtRNA (U54)tRNA stability, translation fidelity
P. aeruginosaTrmAAll tRNAsPolymyxin B resistance, T3SS regulation
S. cerevisiaeTrm2ptRNAUnknown
MammalsTRMT2A/BtRNA, mRNA, ncRNALinked to breast cancer, lupus

Mechanistic Insights into m⁵U-Mediated RNA Structural Stabilization

m⁵U enhances RNA stability through thermodynamic and kinetic mechanisms. Methylation at the C5 position of uridine introduces a hydrophobic methyl group that strengthens base stacking within helical regions. This reduces the free energy of stem-loop formation by ~2–4 kcal/mol, preventing spontaneous unfolding and RNase accessibility [4]. In tRNAs, m⁵U54 stabilizes the conserved T-loop/D-loop interaction, which maintains the L-shaped tertiary structure essential for ribosome binding [1] [7].

The modification also confers resistance to alkaline hydrolysis. The 2′-OH group of ribose in unmodified RNA acts as a nucleophile, attacking phosphodiester bonds under alkaline conditions (pH > 7.4). m⁵U’s methyl group sterically hinders this reaction, reducing RNA backbone cleavage rates by >50% compared to unmodified uridine [4]. Additionally, in rRNA, m⁵U stabilizes key stem-loop motifs in the peptidyl transferase center, directly supporting ribosomal subunit assembly and translational accuracy [1] [3].

Table 2: Thermodynamic Impact of m⁵U on RNA Structures

RNA TypeModification SiteFree Energy Change (ΔG)Functional Consequence
tRNAU54 (T-loop)–3.2 kcal/molStabilizes L-shaped fold
16S rRNASpecific stem-loops–2.1 kcal/molEnhances 30S subunit assembly
mRNA3′ UTR regions–1.8 kcal/molProlongs half-life against exonucleases

Regulatory Functions in Eukaryotic Gene Expression Dynamics

m⁵U dynamically regulates eukaryotic gene expression by modulating RNA metabolism. In hematopoietic stem cells (HSCs), m⁵U loss disrupts differentiation. METTL3 knockout in murine HSCs triggers accumulation of dysfunctional stem cells by stabilizing transcripts like Notch1, which impairs endothelial-to-hematopoietic transition [8]. Similarly, in Pseudomonas aeruginosa, TrmA deletion upregulates codon-biased genes, including type III secretion system (T3SS) components, enhancing virulence during macrophage infection [7].

The modification also influences RNA-protein interactions. In mammalian cells, m⁵U in mRNAs recruits proteins like ALYREF (an mRNA export adaptor), facilitating nuclear export. Depletion of TRMT2A reduces ALYREF binding, retaining target mRNAs (e.g., cell-cycle regulators) in the nucleus and delaying G1/S progression [6] [10]. Furthermore, m⁵U in long non-coding RNAs (lncRNAs) alters their secondary structure, enabling interactions with chromatin remodelers and fine-tuning transcription [3].

Implications for RNA-Protein Interaction Landscapes

m⁵U reshapes RNA-protein interactomes by creating recognition platforms for readers and erasers. Structural studies reveal that the methyl group of m⁵U54 in tRNA inserts into a hydrophobic pocket in the La/SSB family of proteins, stabilizing complexes that prevent tRNA degradation [1]. Conversely, aberrant m⁵U deposition generates "epitranscriptomic noise" that dysregulates innate immunity. In dendritic cells, unmodified uridines in viral RNA are recognized by RIG-I sensors, but m⁵U masks these motifs, allowing endogenous RNAs to evade immune surveillance [6].

Pathogens exploit this mechanism for immune evasion. Mycobacterium tuberculosis upregulates m⁵U in its transcriptome, reducing recognition by Toll-like receptors (TLRs) and dampening interleukin-1β (IL-1β) production in macrophages [6]. Similarly, TRMT2B overexpression in melanoma cells silences tumor-suppressor mRNAs by hypermethylating uridines in their 3′ UTRs, blocking access to RNA-stabilizing proteins like HuR [10].

Properties

Product Name

L-5-Methyluridine

IUPAC Name

1-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

258.23 g/mol

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6+,7?,9-/m0/s1

InChI Key

DWRXFEITVBNRMK-CMRQFXIRSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C([C@@H]([C@@H](O2)CO)O)O

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